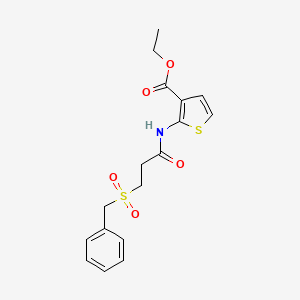

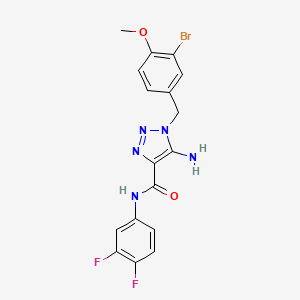

![molecular formula C14H14N2O3S B2500639 Acétate de méthyle 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl] CAS No. 865197-70-2](/img/structure/B2500639.png)

Acétate de méthyle 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate" is a chemical entity that appears to be related to various research areas, including the synthesis of amino acids, heterocyclic chemistry, and medicinal chemistry. The papers provided discuss compounds with structural similarities or functionalities that are relevant to the analysis of this compound, such as cyclopropyl groups, benzothiazole moieties, and iminoacetate derivatives.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic building blocks. For instance, a versatile building block for cyclopropyl-containing amino acids was prepared from L-serine in nine steps with an overall yield of 24% . Similarly, methyl 2-cyclopropyl-2-diazoacetate was synthesized from acetylcyclopropane in a few chemical steps with a total yield of approximately 55% . These syntheses involve reactions such as Michael additions, Diels–Alder reactions, and 1,3-dipolar cycloadditions, which are likely relevant to the synthesis of "Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate".

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography . The presence of a cyclopropyl group and a benzothiazole ring in the compound suggests a complex structure that may exhibit interesting chemical and physical properties.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the treatment of benzoxazoles with primary amines leads to substituted thiazoles , and cyclocondensation reactions can yield trifluoromethyl-substituted heterocycles . The iminoacetate derivatives synthesized in these studies are likely to undergo similar reactions, which could be applied to the synthesis and functionalization of "Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate".

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents, the rigidity of the cyclopropyl group, and the aromaticity of the benzothiazole ring can affect properties like solubility, melting point, and reactivity. The novel iminothiazolidin-4-one acetate derivatives, for example, were synthesized and evaluated as inhibitors for aldehyde reductase and aldose reductase, indicating potential medicinal applications . These properties are crucial for understanding the behavior of "Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate" in various environments and could guide its applications in chemical synthesis and drug design.

Applications De Recherche Scientifique

- L'acétate de méthyle 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl] sert de bloc de construction polyvalent en synthèse organique. Des chercheurs l'ont utilisé pour créer de nouveaux composés hétérocycliques, notamment des spirocycles et des oxadiazoles .

- Certains dérivés de l'acétate de méthyle 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl] ont été étudiés pour leur activité antituberculeuse. Des chercheurs ont synthétisé des composés apparentés et évalué leur efficacité contre Mycobacterium tuberculosis (MTB) et Mycobacterium bovis (BCG) in vitro .

- Des chercheurs ont synthétisé et caractérisé l'acétate de méthyle 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl] en utilisant la cristallographie aux rayons X. La structure cristalline fournit des informations sur son arrangement moléculaire et ses interactions intermoléculaires .

- L'acétate de méthyle 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl] a été impliqué dans des réactions de cycloaddition régiosélectives avec des dérivés de nitrone. Ces réactions conduisent à des composés spirocycliques présentant des activités biologiques potentielles .

Synthèse organique et chimie médicinale

Activité antituberculeuse

Cristallographie et chimie à l'état solide

Réactions de cycloaddition et stratégies synthétiques

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate are not fully understood due to the lack of specific studies on this compound. Based on its structure, it can be hypothesized that it might interact with various enzymes, proteins, and other biomolecules. The cyclopropane ring and the benzothiazole ring could potentially participate in hydrophobic interactions with biomolecules .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate is not well-defined. It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It would be interesting to explore whether this compound interacts with any enzymes or cofactors, and if it has any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies should investigate whether this compound interacts with any transporters or binding proteins, and its effects on localization or accumulation .

Subcellular Localization

It would be interesting to determine whether this compound is directed to specific compartments or organelles due to any targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-12(17)8-16-10-4-2-3-5-11(10)20-14(16)15-13(18)9-6-7-9/h2-5,9H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPHPWCVNJNZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)

![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)